4-Iodo-3-nitrobenzoic acid
Overview
Description
4-Iodo-3-nitrobenzoic acid is a compound that is structurally related to various benzoic acid derivatives, which are often used in the synthesis of peptides, as well as in the formation of supramolecular assemblies and molecular adducts. Although the provided papers do not directly discuss 4-Iodo-3-nitrobenzoic acid, they do provide insights into similar compounds that can be used to infer the properties and reactivity of 4-Iodo-3-nitrobenzoic acid.
Synthesis Analysis
The synthesis of related compounds, such as 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, involves the use of dicyclohexylcarbodiimide for coupling to polyethylene glycol derivatives, yielding high coupling efficiency and simplified purification . Another synthesis approach for a related compound, 4-amino-3-nitrobenzoic acid methyl ester, employs a Fischer esterification reaction, which is a straightforward method that can be performed in a short time frame .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Iodo-3-nitrobenzoic acid often features strong hydrogen bonding and other non-covalent interactions. For instance, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid forms hydrogen-bonded dimers, and the dihedral angles of its substituent groups are well-defined . In another case, the structure of a 1:1 molecular adduct of 3-nitrobenzoic acid with 3-amino-1H-1,2,4-triazole shows cyclic hydrogen-bonded hetero-dimers .
Chemical Reactions Analysis
The reactivity of nitrobenzoic acid derivatives can be inferred from their participation in various chemical reactions. For example, 4-nitrobenzoic acid derivatives are used in the synthesis of nickel(II) bis(4-nitrobenzoate) complexes, which can be thermally decomposed to NiO . Additionally, 4-chloro-2-fluoro-5-nitrobenzoic acid demonstrates its utility as a multireactive building block for the synthesis of various heterocyclic scaffolds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Iodo-3-nitrobenzoic acid can be extrapolated from related compounds. For instance, the crystal structure of 4-nitrobenzoic acid derivatives often reveals extensive hydrogen bonding, which can affect their melting points and solubility . The presence of nitro and iodo substituents would likely influence the acidity of the carboxylic acid group and the overall electron distribution within the molecule, affecting its reactivity and interaction with other chemical species.
Scientific Research Applications
Crystal Engineering
4-Iodo-3-nitrobenzoic acid is used in crystal engineering, where it forms molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions. These interactions are crucial in the crystal structure of complexes such as 4-nitrobenzamide·4-iodobenzamide, indicating the potential of 4-iodo-3-nitrobenzoic acid in designing complex crystal structures (Saha, Nangia, & Jaskólski, 2005).
Synthesis of Novel Compounds
It is instrumental in the synthesis of novel compounds like 5-nitroisocoumarins. This synthesis involves a Castro–Stephens coupling followed by in-situ Cu-catalysed ring-closure, highlighting the chemical's role in creating complex organic structures (Woon, Dhami, Mahon, & Threadgill, 2006).
Medicinal Chemistry
In medicinal chemistry, derivatives of 4-iodo-3-nitrobenzoic acid, like 4-cyano-2-iodo-6-nitrophenol (nitroxynil), are explored for their chemotherapeutic potential. However, some studies have found that such derivatives might not be effective against certain infections, indicating the need for further research in this area (Broughton, Davis, & Wright, 1970).
Luminescence in Coordination Polymers
It plays a role in the luminescence of lanthanide ion-based coordination polymers. Complexes with nitrobenzoic acid ligands, including derivatives of 4-iodo-3-nitrobenzoic acid, have been studied for their luminescent properties, which are significant in the development of new materials and sensors (de Bettencourt-Dias & Viswanathan, 2006).
Supramolecular Chemistry
4-Iodo-3-nitrobenzoic acid contributes to the field of supramolecular chemistry. It can form complex molecular assemblies, such as the 2:1 supramolecular assembly with 1,4-diiodobenzene. This application underscores its importance in molecular design and understanding intermolecular interactions (Ranganathan & Pedireddi, 1998).
Drug Synthesis
The compound is involved in the synthesis of drugs like Iniparib, a poly-ADP-ribose polymerase inhibitor. The synthesis involves several chemical reactions, including acetylation, nitration, hydrolysis, diazotization, and iodination, demonstrating the compound's versatility in pharmaceutical manufacturing (Ruimei, 2012).
Antitumoral Properties
Research on 4-iodo-3-nitrobenzamide, a related compound, indicates potential antitumoral properties. The conversion of this compound to its nitroso derivative in tumor cells suggests a pathway for inducing cell death in cancer cells, showcasing its potential in cancer therapy [(Mendeleyev, Kirsten, Hakam, Buki, & Kun, 1995)](https://consensusensus.app/papers/activity-4iodo3nitrobenzamide-metabolic-reduction-mendeleyev/441d55127dd95b21b650e81dba48475c/?utm_source=chatgpt).
Safety And Hazards
properties
IUPAC Name |
4-iodo-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMTZLCNLAIKQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458857 | |
Record name | 4-iodo-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-nitrobenzoic acid | |
CAS RN |
35674-27-2 | |
Record name | 4-iodo-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70458857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Iodo-3-nitrobenzoic acid in the synthesis of Iniparib?
A1: 4-Iodo-3-nitrobenzoic acid serves as a crucial intermediate in the synthesis of Iniparib []. The research paper describes a synthetic route starting from 4-aminobenzoic acid, where it undergoes a series of reactions including acetylation, nitration, hydrolysis, diazotization, and iodination to yield 4-Iodo-3-nitrobenzoic acid. This compound is then further reacted with thionyl chloride (SOCl2) and subsequently with ammonium hydroxide to obtain the final product, Iniparib. The importance of 4-Iodo-3-nitrobenzoic acid lies in its specific functional groups that enable these subsequent reactions, ultimately leading to the formation of Iniparib.
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